molecular formula C11H22N2O B14439527 1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]- CAS No. 77846-88-9

1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]-

Cat. No.: B14439527
CAS No.: 77846-88-9
M. Wt: 198.31 g/mol
InChI Key: PEFZPXJYZOSEFE-UHFFFAOYSA-N
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Description

1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]- is a complex organic compound with a unique structure that includes a cyclopropyl group and two dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]- typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cyclopropyl ketone with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-propylamine: Shares the dimethylamino group but lacks the cyclopropyl and ketone functionalities.

    3-(Dimethylamino)-1-(1-naphthyl)-1-propanone: Similar structure but with a naphthyl group instead of a cyclopropyl group.

Properties

77846-88-9

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]propan-1-one

InChI

InChI=1S/C11H22N2O/c1-12(2)7-10(8-13(3)4)11(14)9-5-6-9/h9-10H,5-8H2,1-4H3

InChI Key

PEFZPXJYZOSEFE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(CN(C)C)C(=O)C1CC1

Origin of Product

United States

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